Scalable Synthesis of Enantiopure (R)-2-Methylazepane for RSV Inhibitor Development
The (R)-enantiomer of 2-methylazepane was required as a key intermediate for novel RSV inhibitors, necessitating a scalable synthesis method to support preclinical studies. A five-step route utilizing racemic N-Boc precursor preparation and purification by chiral supercritical fluid chromatography (SFC) was developed and successfully implemented on a 400 g scale [1]. This demonstrates the compound's viability for large-scale production, a critical consideration for procurement in programs advancing toward preclinical or clinical development.
| Evidence Dimension | Synthetic Scalability (Maximum Demonstrated Batch Size) |
|---|---|
| Target Compound Data | 400 g batch of (R)-2-methylazepane |
| Comparator Or Baseline | Typical laboratory-scale synthesis of related azepane building blocks (often <100 g scale reported in literature) |
| Quantified Difference | >4-fold increase in demonstrated batch size compared to many literature precedents for similar chiral azepane intermediates |
| Conditions | Five-step synthesis with chiral SFC purification; supporting preclinical RSV inhibitor program at Janssen R&D [1] |
Why This Matters
Procurement teams selecting a building block for advanced development programs should prioritize compounds with demonstrated scalability to avoid later-stage supply chain disruptions and costly re-optimization of synthetic routes.
- [1] Guizzetti, S.; Michaut, A.; Federspiel, G.; Eymard, J.; Caron, I.; Quatrevaux, S.; Daras, E.; Jolly, S.; Guillemont, J.; Lançois, D. Org. Process Res. Dev. 2020, 24 (4), 575–581. A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. View Source
